molecular formula C10H8ClN3O3 B11085238 (1E)-N-[3-(4-chlorophenyl)oxadiazol-3-ium-5-yl]-1-methoxymethanimidate

(1E)-N-[3-(4-chlorophenyl)oxadiazol-3-ium-5-yl]-1-methoxymethanimidate

Cat. No.: B11085238
M. Wt: 253.64 g/mol
InChI Key: OJPGNBLEKYCLBE-UHFFFAOYSA-N
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Description

(1E)-N-[3-(4-chlorophenyl)oxadiazol-3-ium-5-yl]-1-methoxymethanimidate is a complex organic compound featuring a chlorophenyl group attached to an oxadiazole ring, which is further linked to a methoxymethanimidate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-N-[3-(4-chlorophenyl)oxadiazol-3-ium-5-yl]-1-methoxymethanimidate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are effective in substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the methoxymethanimidate group.

    Reduction: Amines and alcohols derived from the oxadiazole ring.

    Substitution: Various substituted chlorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1E)-N-[3-(4-chlorophenyl)oxadiazol-3-ium-5-yl]-1-methoxymethanimidate is used as a precursor for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways .

Biology

Biologically, this compound has shown potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls. It is also being studied for its cytotoxic effects on cancer cells .

Medicine

In medicine, derivatives of this compound are being investigated for their potential as anti-inflammatory and anticancer agents. Their ability to interact with specific molecular targets makes them promising candidates for drug development .

Industry

Industrially, this compound is used in the synthesis of advanced materials, including polymers and coatings, due to its stability and reactivity under various conditions .

Mechanism of Action

The mechanism of action of (1E)-N-[3-(4-chlorophenyl)oxadiazol-3-ium-5-yl]-1-methoxymethanimidate involves its interaction with specific molecular targets, such as enzymes and receptors. The oxadiazole ring can interact with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The chlorophenyl group enhances the compound’s ability to penetrate cell membranes, increasing its efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (1E)-N-[3-(4-chlorophenyl)oxadiazol-3-ium-5-yl]-1-methoxymethanimidate lies in its combination of the oxadiazole ring with the methoxymethanimidate group, providing a distinct set of chemical properties and reactivity patterns. This makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C10H8ClN3O3

Molecular Weight

253.64 g/mol

IUPAC Name

(1E)-N-[3-(4-chlorophenyl)oxadiazol-3-ium-5-yl]-1-methoxymethanimidate

InChI

InChI=1S/C10H8ClN3O3/c1-16-10(15)12-9-6-14(13-17-9)8-4-2-7(11)3-5-8/h2-6H,1H3

InChI Key

OJPGNBLEKYCLBE-UHFFFAOYSA-N

Isomeric SMILES

CO/C(=N/C1=C[N+](=NO1)C2=CC=C(C=C2)Cl)/[O-]

Canonical SMILES

COC(=NC1=C[N+](=NO1)C2=CC=C(C=C2)Cl)[O-]

Origin of Product

United States

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